molecular formula C9H9ClFN B13525142 2-(2-Chloro-4-fluorophenyl)azetidine

2-(2-Chloro-4-fluorophenyl)azetidine

Cat. No.: B13525142
M. Wt: 185.62 g/mol
InChI Key: RIHFFWWIZPZYQG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the cyclization of β-lactams or the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another method includes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3 .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can produce linear or branched amines .

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates that can interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application, such as drug discovery or materials science .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)azetidine

InChI

InChI=1S/C9H9ClFN/c10-8-5-6(11)1-2-7(8)9-3-4-12-9/h1-2,5,9,12H,3-4H2

InChI Key

RIHFFWWIZPZYQG-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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